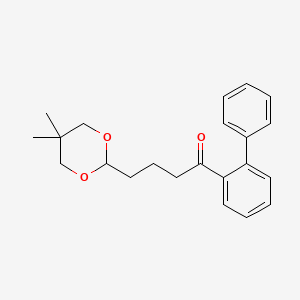

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Applications in Solar Cell Technology

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone has been utilized in the synthesis of oligophenylenevinylenes (OPVs), which are significant in the development of photovoltaic cells. A study by Jørgensen and Krebs (2005) demonstrates the use of this compound in creating monomers for OPVs. These OPVs, when used as active materials in photovoltaic cells, showed conversion efficiencies ranging from 0.5 to 1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).

In Crystal Structure Synthesis

The compound has been used in the synthesis and characterization of various crystal structures. Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, including compounds structurally related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylbutyrophenone, and analyzed their crystal structures using various techniques like FTIR and X-ray diffraction (Jebas et al., 2013).

In Synthetic Organic Chemistry

This compound has also been prominent in synthetic organic chemistry. Lovmo et al. (2017) described its use in the synthesis of 3-enoyltetramic acids. This involves the creation of activated β-ketoacyl equivalent and its reaction with α-amino esters, highlighting its versatility in organic synthesis (Lovmo et al., 2017).

In Pharmaceutical Research

Gen-lin (2008) utilized the compound in the preparation of intermediates for pharmaceutical applications. Specifically, it was used in synthesizing an intermediate of zaltoprofen, indicating its potential use in developing medicinal compounds (Gen-lin, 2008).

In Medicinal Chemistry

A study by Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, with this compound playing a critical role. These amino acids demonstrated significant anti-inflammatory activities, showcasing the compound's applicability in medicinal chemistry and drug development (Li et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-phenylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-22(2)15-24-21(25-16-22)14-8-13-20(23)19-12-7-6-11-18(19)17-9-4-3-5-10-17/h3-7,9-12,21H,8,13-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUCWRVAIQSFEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646038 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-2-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-56-4 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-2-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)